

Spectroscopic Profile of (4-Ethylphenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Ethylphenyl)acetic acid

Cat. No.: B057655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(4-Ethylphenyl)acetic acid**, a compound of interest in various research and development sectors. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

(4-Ethylphenyl)acetic acid, also known as **2-(4-ethylphenyl)acetic acid**, is a carboxylic acid with the chemical formula $C_{10}H_{12}O_2$. It has a molecular weight of approximately 164.20 g/mol. [1] Its structure is characterized by a phenyl ring substituted with an ethyl group at the para position, and an acetic acid moiety attached to the same ring.

Table 1: Chemical Identifiers for **(4-Ethylphenyl)acetic acid**

Identifier	Value
IUPAC Name	2-(4-ethylphenyl)acetic acid
CAS Number	14387-10-1 [1]
Molecular Formula	C ₁₀ H ₁₂ O ₂ [1]
Molecular Weight	164.20 g/mol
SMILES	CCC1=CC=C(CC(=O)O)C=C1
InChI	InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **(4-Ethylphenyl)acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for **(4-Ethylphenyl)acetic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5 - 12.5	Singlet (broad)	1H	-COOH
~7.1 - 7.3	Multiplet	4H	Aromatic (C ₆ H ₄)
~3.6	Singlet	2H	-CH ₂ -COOH
~2.6	Quartet	2H	-CH ₂ -CH ₃
~1.2	Triplet	3H	-CH ₂ -CH ₃

Table 3: ¹³C NMR Spectroscopic Data for **(4-Ethylphenyl)acetic acid**

Chemical Shift (ppm)	Assignment
~178	-COOH
~143	Aromatic C-CH ₂ CH ₃
~132	Aromatic C-CH ₂ COOH
~129	Aromatic CH
~128	Aromatic CH
~40	-CH ₂ -COOH
~28	-CH ₂ -CH ₃
~15	-CH ₂ -CH ₃

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 4: IR Spectroscopic Data for **(4-Ethylphenyl)acetic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500 - 3300	Broad	O-H stretch (Carboxylic Acid)
~2960	Medium	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1610, ~1510, ~1450	Medium-Weak	C=C stretch (Aromatic)
~1410	Medium	C-O-H bend (Carboxylic Acid)
~1300	Medium	C-O stretch (Carboxylic Acid)
~830	Strong	p-disubstituted benzene

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for **(4-Ethylphenyl)acetic acid**

m/z	Relative Intensity (%)	Assignment
164	High	$[M]^+$ (Molecular Ion)
119	High	$[M - COOH]^+$
91	Medium	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

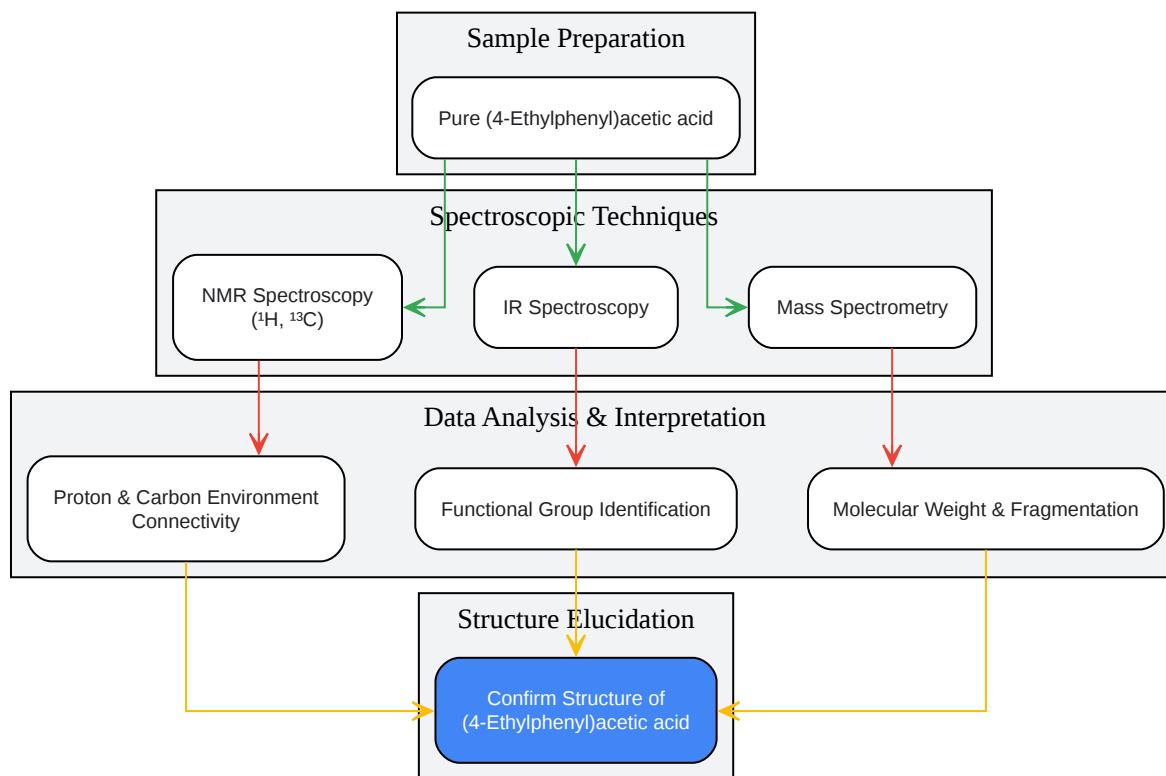
1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **(4-Ethylphenyl)acetic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30-45 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For improved signal-to-noise, multiple scans (typically 8 to 16) are acquired and averaged.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A spectral width of approximately 220 ppm is used. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good quality spectrum.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of **(4-Ethylphenyl)acetic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
- Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **(4-Ethylphenyl)acetic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Ethylphenyl)acetic acid | CAS#:14387-10-1 | Chemsorc [chemsrc.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (4-Ethylphenyl)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057655#spectroscopic-data-of-4-ethylphenyl-acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com